molecular formula C7H10ClNS B2770926 (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride CAS No. 1638195-57-9

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2770926
CAS No.: 1638195-57-9
M. Wt: 175.67
InChI Key: LKNOVUFYJPWBJR-UOERWJHTSA-N
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Description

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a chiral compound with a cyclopropane ring substituted with a thiophene group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyclopropane halide.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclopropane halide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a phenyl group instead of a thiophene group.

    (1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine hydrochloride: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of the thiophene group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Biological Activity

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 175.64 g/mol. The compound features a cyclopropane ring substituted with a thiophene moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H10ClN
Molecular Weight175.64 g/mol
CAS Number1402222-66-5
Purity>95%

Pharmacological Targets

Research indicates that compounds similar to this compound interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The presence of the thiophene ring enhances binding affinity and selectivity towards these targets.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that related cyclopropane derivatives exhibit significant activity as serotonin receptor modulators. The introduction of the thiophene group was found to enhance selectivity towards specific receptor subtypes, potentially leading to fewer side effects compared to non-selective agents .
  • Antimicrobial Activity : In vitro studies have shown that similar compounds possess antimicrobial properties against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes, attributed to the lipophilicity conferred by the thiophene substituent .
  • Antitumor Potential : Preliminary findings suggest that this compound and its analogs may inhibit cancer cell proliferation through apoptosis induction. This effect has been linked to modulation of signaling pathways such as the MAPK pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which highlight the importance of the thiophene moiety:

  • Substituent Effects : Variations in the thiophene ring (e.g., position and type of substituents) significantly affect binding affinity and selectivity for biological targets.
  • Cyclopropane Ring : The three-membered cyclopropane structure contributes to conformational rigidity, which is beneficial for receptor binding.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Cyclopropane : Using cyclopropanation reactions from suitable precursors.
  • Substitution Reactions : Introducing the thiophene group through nucleophilic substitution methods.
  • Hydrochloride Salt Formation : Converting the base amine into its hydrochloride form for improved solubility and stability.

Properties

IUPAC Name

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOVUFYJPWBJR-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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